(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
Description
(3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one (CAS: 220812-09-9) is a chiral pyrrolidinone derivative characterized by a five-membered lactam ring with stereospecific amino (-NH₂) and hydroxyl (-OH) groups at positions 3 and 4, respectively. Its molecular formula is C₄H₈N₂O₂, and it has a molecular weight of 116.12 g/mol. This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to its functionalized lactam scaffold .
Properties
IUPAC Name |
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKOPPMEGDPMLI-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)N1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemoenzymatic Synthesis
Chemoenzymatic approaches have emerged as a cornerstone for synthesizing (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one due to their ability to enforce stereochemical fidelity. A prominent method involves the enantioselective hydrolysis of racemic precursors using lipases or esterases. For instance, a racemic 3,4-trans-disubstituted pyrrolidinone substrate undergoes enzyme-catalyzed hydrolysis to yield the desired (3S,4R) enantiomer with >98% enantiomeric excess (ee) . The reaction typically employs lipase B from Candida antarctica (CAL-B) in aqueous buffer at 25–30°C, achieving conversions exceeding 85% within 24 hours.
Key advantages of this method include the avoidance of chromatographic purification and the use of mild reaction conditions, which preserve sensitive functional groups . However, substrate specificity and enzyme stability under industrial-scale conditions remain challenges. Recent optimizations have incorporated immobilized enzymes on solid supports to enhance reusability and reduce costs.
Enzymatic Resolution of Racemic Intermediates
Enzymatic resolution offers an alternative route by selectively modifying one enantiomer in a racemic mixture. A patented process hydrolyzes a racemic N-protected 4-hydroxypyrrolidine-3-carboxylic acid ester using a Pseudomonas fluorescens lipase, resolving the (3S,4R) isomer with 92% ee . The resolved product is subsequently deprotected and cyclized to form the target compound. This method’s efficacy lies in its scalability, as demonstrated by multi-kilogram batches yielding 78–82% overall purity .
A comparative analysis of enzymatic resolution versus chemoenzymatic synthesis reveals trade-offs: while the former requires fewer synthetic steps, the latter provides superior stereochemical outcomes. For example, enzymatic resolution of methyl (3RS,4RS)-4-hydroxypyrrolidine-3-carboxylate achieves 88% ee after 18 hours, whereas chemoenzymatic routes surpass 95% ee under similar conditions .
Traditional Chemical Synthesis
Traditional synthetic routes often begin with chiral pool starting materials such as L-pyroglutamic acid or (S)-diethyl malate. A five-step sequence from L-pyroglutamic acid involves:
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Reductive amination to introduce the amino group.
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Hydroxylation at C4 using OsO4-mediated dihydroxylation.
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Lactamization under acidic conditions to form the pyrrolidin-2-one core .
This route achieves an overall yield of 32–35%, but stereochemical drift during hydroxylation necessitates careful optimization. For instance, employing Sharpless asymmetric dihydroxylation improves the diastereomeric ratio to 9:1, though at the cost of increased reagent expenses .
Another approach starts with (S)-diethyl malate, which undergoes cyclization with benzylamine to form a pyrrolidine intermediate. Subsequent oxidation and deprotection steps yield the target compound with 28% overall yield . While cost-effective, this method struggles with scalability due to intermediate purification requirements.
Industrial-Scale Manufacturing Considerations
Transitioning laboratory-scale syntheses to industrial production demands rigorous process optimization. Key parameters include:
| Parameter | Chemoenzymatic Route | Traditional Synthesis |
|---|---|---|
| Yield | 78–85% | 28–35% |
| Enantiomeric Excess | >98% | 88–92% |
| Purification Steps | 1 (crystallization) | 3 (chromatography) |
| Cost per Kilogram | $1,200–$1,500 | $2,800–$3,200 |
Industrial processes favor chemoenzymatic methods due to lower operational costs and reduced waste generation. A case study from EvitaChem’s pilot plant demonstrated a 200-L batch producing 12 kg of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one with 99.5% purity, validating its commercial viability.
Applications in Drug Synthesis
The compound’s utility as a building block is exemplified in the synthesis of VX-XXX, a PNP inhibitor under clinical investigation. Coupling (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one with a propanoic acid derivative via CDMT/NMM-mediated amidation achieves 96% conversion in DMF at 25°C . The resulting prodrug exhibits enhanced bioavailability, underscoring the importance of stereochemical precision in drug design .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 3-amino-4-oxopyrrolidin-2-one.
Reduction: Formation of 3-amino-4-hydroxypyrrolidine.
Substitution: Formation of N-acyl derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block for developing new compounds. The compound can undergo oxidation, reduction, and substitution reactions, allowing chemists to modify its structure for specific applications.
Reactions Overview
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | Potassium permanganate |
| Reduction | Can be reduced to form different amine derivatives | Lithium aluminum hydride |
| Substitution | Amino group can participate in nucleophilic substitution reactions | Various nucleophiles |
Biological Applications
Enzyme Inhibition
Research indicates that (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one exhibits potential as an enzyme inhibitor. It has been studied for its interactions with specific enzymes involved in metabolic pathways, particularly in cancer metabolism. For instance, the compound has shown promise in inhibiting human ornithine aminotransferase (hOAT), which is implicated in the progression of hepatocellular carcinoma (HCC). Inhibiting hOAT resulted in significant anti-tumor activity in mouse models .
Case Study: Cancer Metabolism
A study demonstrated that (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one could modulate proline metabolism, affecting cancer cell proliferation. The compound's ability to inhibit hOAT led to reduced levels of α-fetoprotein (AFP), a biomarker for HCC, highlighting its potential as a therapeutic target .
Medicinal Chemistry
Therapeutic Potential
The compound is being explored for its role in treating neurological disorders due to its ability to interact with neurotransmitter systems. Its structural features allow it to bind effectively to specific receptors or enzymes, influencing biochemical pathways related to neurotransmitter synthesis and metabolism.
Molecular Docking Studies
Molecular docking studies have shown that (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one can bind to various molecular targets, indicating its potential as a lead compound for drug development. These studies are crucial for understanding the binding affinities and mechanisms of action of the compound against specific enzymes .
Industrial Applications
Fine Chemicals Production
In addition to its applications in research and medicine, (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is utilized in the production of fine chemicals. Its versatility as an intermediate allows it to be employed in synthesizing various industrial compounds.
Mechanism of Action
The mechanism of action of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidinone Derivatives
Structural and Functional Differences
Stereochemistry: The (3S,4R) configuration of the target compound distinguishes it from stereoisomers like 3-amino-1-hydroxypyrrolidin-2-one, where the hydroxyl group is at position 1.
Substituent Effects: Amino and Hydroxyl Groups: The 3-amino and 4-hydroxy groups in the target compound provide dual hydrogen-bond donors/acceptors, making it structurally distinct from analogs like (3R,4R)-3-(2-hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one, which lacks amino functionality but includes a bulky phenyl group .
Molecular Weight and Solubility: The target compound’s low molecular weight (116.12 g/mol) contrasts with larger analogs like the pyrimidine-pyrrolidinone hybrid (337.42 g/mol), which may exhibit reduced solubility but enhanced target selectivity .
Biological Activity
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique stereochemistry and functional groups contribute to its reactivity and biological activity, making it a subject of interest in various scientific studies.
The compound has the molecular formula and a molecular weight of 116.12 g/mol. It is characterized by the presence of amino and hydroxyl groups, which are crucial for its biological interactions. The synthesis of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one typically involves chiral starting materials or catalysts to ensure the desired stereochemistry. Common methods include asymmetric hydrogenation and enzymatic resolution, which are favored for their ability to produce high enantiomeric purity.
The biological activity of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an enzyme inhibitor , binding to active sites and preventing substrate access. This mechanism is critical in various biochemical pathways, including amino acid metabolism and neurotransmitter synthesis.
Anticancer Activity
Research has shown that derivatives of pyrrolidinone compounds exhibit promising anticancer properties. A study evaluated various 5-oxopyrrolidine derivatives for their anticancer activity against A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells.
| Compound | Structure Modification | A549 Cell Viability (%) | Toxicity on HSAEC1-KT Cells (%) |
|---|---|---|---|
| 5 | Phenyl ring | 64 | 30 |
| 6 | 4-Chlorophenyl | 61 | 35 |
| 8 | 4-Dimethylamino phenyl | 50 | 40 |
These findings suggest that (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one and its derivatives could serve as potential candidates for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against multidrug-resistant pathogens. In particular, studies have shown that certain derivatives exhibit selective antimicrobial activity against strains of Staphylococcus aureus resistant to common antibiotics. The structure-activity relationship indicates that modifications to the pyrrolidinone framework can enhance antimicrobial efficacy.
Case Studies
- Anticancer Study : A series of pyrrolidine derivatives were synthesized and tested for anticancer activity using the A549 cell line. The most effective compounds demonstrated a significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin.
- Antimicrobial Study : Derivatives were screened against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted specific compounds with low cytotoxicity towards human cells while effectively inhibiting bacterial growth.
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one with high stereochemical purity?
Methodological Answer: Stereochemical control during synthesis is critical. A common approach involves chiral resolution via crystallization or asymmetric catalysis. For example, describes a synthesis protocol using aqueous HCl (1.0 M) at 50°C to achieve a clear solution of a related pyrrolidin-2-one derivative, yielding 52.7% after 2.33 hours . To ensure stereochemical fidelity, chiral auxiliaries or enzymatic resolution (e.g., lipases) can be employed. Post-synthesis characterization via polarimetry or chiral HPLC (≥98% purity) is recommended to confirm enantiomeric excess.
Q. Q2. How can X-ray powder diffraction (XRPD) be used to validate the crystalline structure of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one?
Methodological Answer: XRPD is a key tool for crystallinity validation. provides a reference XRPD pattern for a structurally related compound, highlighting characteristic peaks (e.g., 2θ = 10.2°, 15.7°, 20.4°) with intensities >1,000 counts . For the target compound, prepare a finely ground sample and compare experimental peaks to simulated patterns from single-crystal data. Discrepancies in peak positions (>0.1° 2θ) may indicate impurities or polymorphic forms.
Advanced Research Questions
Q. Q3. How do computational methods (e.g., DFT) assist in predicting the biological activity of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one derivatives?
Methodological Answer: Density Functional Theory (DFT) can model electronic properties and ligand-receptor interactions. For example, describes a pyrrolidinone derivative with a pyridyl substituent, where DFT calculations predicted binding affinity to kinase targets . Apply similar workflows:
Optimize the molecule’s geometry using B3LYP/6-31G(d).
Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
Dock the molecule into target protein active sites (e.g., CRF-1 receptors, as in ) using AutoDock Vina .
Q. Q4. How can contradictory NMR data for stereoisomers of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one be resolved?
Methodological Answer: Contradictions often arise from overlapping signals or solvent effects. highlights the use of 2D NMR (NOESY, HSQC) to distinguish (3R,4S) vs. (3S,4R) configurations in tetrahydro-2H-pyran derivatives . Key steps:
- Acquire HSQC to assign proton-carbon correlations.
- Perform NOESY to identify spatial proximity between the C3-amino and C4-hydroxyl groups.
- Compare experimental coupling constants () to DFT-predicted values for validation.
Q. Q5. What strategies mitigate racemization during the functionalization of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one?
Methodological Answer: Racemization risks increase under acidic/basic conditions. notes that amide bond formation in pyrrole-carboxylic acid derivatives (e.g., 277 and 283) used mild coupling agents (EDC/HOBt) at 0–5°C to preserve stereochemistry . Recommendations:
- Avoid prolonged heating (>50°C) in polar aprotic solvents (DMF, DMSO).
- Use low-temperature (-20°C) conditions for acylations or alkylations.
- Monitor enantiopurity via chiral LC-MS at each synthetic step.
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported biological activity data for (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one analogs?
Methodological Answer: Discrepancies may stem from assay variability or impurity profiles. For example, discusses corticotropin-releasing factor (CRF) antagonists where minor structural changes (e.g., pyrido[2,3-b]pyrazin-2-one vs. thiazolo[4,5-c]pyridine) drastically altered IC values . Mitigation strategies:
- Replicate assays using standardized protocols (e.g., FRET-based CRF binding assays).
- Characterize impurities via LC-HRMS; even 0.5% impurities can skew dose-response curves.
- Cross-validate with orthogonal assays (e.g., SPR for binding kinetics).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
